molecular formula C26H21NO5S B2457826 8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 866895-63-8

8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2457826
CAS No.: 866895-63-8
M. Wt: 459.52
InChI Key: KMUUFWACXMQXFO-UHFFFAOYSA-N
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Description

8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound with the molecular formula C26H21NO5S and a molecular weight of 459.52 This compound is known for its unique structure, which includes a sulfonyl group, a dioxino ring, and a quinoline moiety

Preparation Methods

The synthesis of 8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxino Ring: The quinoline intermediate is then subjected to a cyclization reaction to form the dioxino ring.

Chemical Reactions Analysis

8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The dioxino ring and quinoline moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar compounds to 8-benzoyl-9-(3,4-dimethylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline include:

    Phytomenadione (Vitamin K1): This compound also contains a quinoline moiety and is used in medicine for its role in blood clotting.

    Bromomethyl methyl ether: Although structurally different, this compound shares some reactivity characteristics with the sulfonyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

[9-(3,4-dimethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5S/c1-16-8-9-19(12-17(16)2)33(29,30)26-20-13-23-24(32-11-10-31-23)14-22(20)27-15-21(26)25(28)18-6-4-3-5-7-18/h3-9,12-15H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUUFWACXMQXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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